REACTION_SMILES
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[C:1]([C:2](=[CH2:3])[CH3:4])(=[O:5])[NH:6][C:7]([O:8][CH2:9][CH3:10])=[O:11].[CH3:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1.[NH2:12][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1>>[C:1]([C:2](=[CH2:3])[CH3:4])(=[O:5])[NH:6][C:7](=[O:11])[NH:12][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C)C(=O)NC(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1
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Name
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Type
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product
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Smiles
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C=C(C)C(=O)NC(=O)Nc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |